molecular formula C11H10BrNO2 B556485 ethyl 6-bromo-1H-indole-2-carboxylate CAS No. 103858-53-3

ethyl 6-bromo-1H-indole-2-carboxylate

Cat. No. B556485
M. Wt: 268,12 g/mole
InChI Key: FVMZWWFKRMBNSZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1H-indole-2-carboxylate is a chemical compound used in scientific research. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years due to their significant role in natural products and drugs . A Bartoli indole synthesis was used in the total synthesis of (±)-trans-trikentrin A, which started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene. The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole .


Molecular Structure Analysis

The molecular structure of ethyl 6-bromo-1H-indole-2-carboxylate is represented by the empirical formula C11H10BrNO2 . The molecular weight is 268.11 .


Chemical Reactions Analysis

Indole derivatives, including ethyl 6-bromo-1H-indole-2-carboxylate, are known to undergo various chemical reactions. For instance, they can undergo palladium-catalyzed reactions .


Physical And Chemical Properties Analysis

Ethyl 6-bromo-1H-indole-2-carboxylate is a powder with a melting point of 163-167 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Bromoindoles : The compound is used in the preparation of bromoindoles, with studies detailing the synthesis and characteristics of various bromoindole derivatives (Leggetter & Brown, 1960).

  • Crystal and Molecular Structure Analysis : Research on its derivatives includes synthesizing new compounds and analyzing their crystal and molecular structures, adding to the understanding of the structural aspects of such molecules (Luo, Ma, Zhou, & Huang, 2019).

  • Antiviral Activities : Several studies have explored the antiviral properties of ethyl 6-bromo-1H-indole-2-carboxylate derivatives, particularly against influenza A3 virus and respiratory syncytial virus (Gong, 2006); (Gong, 2004).

  • Anti-Hepatitis B Virus Activities : Compounds synthesized from ethyl 6-bromo-1H-indole-2-carboxylate have shown potential as anti-hepatitis B virus agents, demonstrating significant inhibition of HBV DNA replication (Chai, Zhao, Zhao, & Gong, 2006).

  • Synthesis Technology Research : Studies have also been conducted on the synthesis technology of similar bromoindole derivatives, focusing on optimizing process parameters for enhanced yield and purity (Huang, 2013).

  • Indole Derivative Analysis : The compound is part of a broader category of indole derivatives, with research exploring their crystal structure and molecular interactions, contributing to the field of crystallography and materials science (Geetha et al., 2017).

  • Chemical Investigation of Marine Sponges : Ethyl 6-bromo-1H-indole-2-carboxylate and its derivatives have been identified in marine sponges, indicating their potential as natural sources of pharmacologically active compounds (Segraves & Crews, 2005).

  • Preparation of Glycine Site Antagonists : The compound serves as an intermediate in the synthesis of potential glycine site antagonists, relevant in neurological research (Fabio & Pentassuglia, 1998).

Safety And Hazards

Ethyl 6-bromo-1H-indole-2-carboxylate is classified as a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The future directions of research on ethyl 6-bromo-1H-indole-2-carboxylate could involve the design and synthesis of new derivatives of this compound and evaluation of their biological activities . Given the diverse biological activities of indole derivatives, there is considerable potential for further exploration of this compound for therapeutic applications .

properties

IUPAC Name

ethyl 6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMZWWFKRMBNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426557
Record name Ethyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-bromo-1H-indole-2-carboxylate

CAS RN

103858-53-3
Record name Ethyl 6-bromo-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indole-2-carboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl (Z)-2-azido-3-(4-bromophenyl)acrylate (6.24 g) in xylene (200 ml) was heated at reflux for 4 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure, and the precipitated crystals were collected by filtration. The crystals were washed with xylene and hexane to obtain ethyl 6-bromo-1H-indole-2-carboxylate (3.21 g) as colorless crystals.
Quantity
6.24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YC Wang, RH Zhang, WL Zhang, GQ Chen… - Available at SSRN … - papers.ssrn.com
As an important antiviral target, HIV-1 integrase plays a key role in the viral life cycle, and five integrase strand transfer inhibitors (INSTIs) have been approved for the treatment of HIV-1 …
Number of citations: 0 papers.ssrn.com
A Sudhakara, H Jayadevappa… - Synthetic …, 2009 - Taylor & Francis
An efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles from commercially available materials has been developed. The one-step procedure involves in situ …
Number of citations: 32 www.tandfonline.com
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
JC Fennewald - 2015 - escholarship.org
Chemists and chemical companies alike are well aware of the large amounts of waste they generate, although until recently little attention has been paid to the waste flow in terms of …
Number of citations: 3 escholarship.org
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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